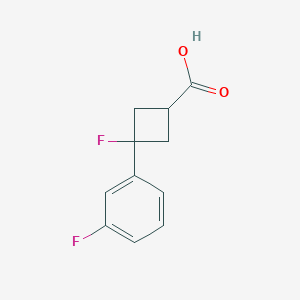

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.2 g/mol. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group.

Méthodes De Préparation

The synthesis of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenylacetic acid and cyclobutanone.

Cyclization: The cyclobutanone undergoes a cyclization reaction with 3-fluorophenylacetic acid in the presence of a strong acid catalyst to form the cyclobutane ring.

Fluorination: The resulting cyclobutane intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atoms at the desired positions.

Carboxylation: Finally, the intermediate is carboxylated using carbon dioxide and a base to form the carboxylic acid group.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Structural Analysis: The compound is used in X-ray diffraction studies to determine the molecular conformation and spatial arrangement of similar compounds.

Radiopharmaceutical Development: Fluorine-18 labeled derivatives of the compound are used as PET tracers for tumor delineation and cancer diagnosis.

Chemical Synthesis:

Cancer Treatment: The compound’s structure has been explored in the synthesis of new carboplatin derivatives with superior antitumor activity.

Diagnostic Imaging: The compound is used in PET imaging, particularly in the diagnosis of prostate cancer.

Mécanisme D'action

The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to target proteins. In radiopharmaceutical applications, the fluorine-18 labeled derivatives bind to tumor cells, allowing for precise imaging and diagnosis.

Comparaison Avec Des Composés Similaires

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

- cis-2-phenylcyclobutanecarboxylic acid

- cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid

- 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)

These compounds share structural similarities but differ in their specific substituents and functional groups, which influence their chemical properties and applications.

Activité Biologique

3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a synthetic compound with significant potential in medicinal chemistry, particularly as a c-MET inhibitor, which is crucial in cancer therapy. This compound is characterized by its unique structure, featuring a cyclobutane ring with two fluorine atoms and a carboxylic acid functional group. The molecular formula is C11H10F2O2 with a molecular weight of 212.19 g/mol, and it is identified by the CAS number 1423029-38-2.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C11H10F2O2 |

| Molecular Weight | 212.19 g/mol |

| CAS Number | 1423029-38-2 |

The presence of fluorine atoms enhances the compound's biological activity and metabolic stability compared to non-fluorinated analogs.

The biological activity of this compound primarily revolves around its role as a c-MET inhibitor. The c-MET protein is implicated in various cancer types, where it promotes cell proliferation, survival, and metastasis. Inhibition of this pathway can lead to reduced tumor growth and improved therapeutic outcomes.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activities against c-MET and show high anticancer activity in vitro. For instance, various derivatives have been synthesized and tested against multiple cancer cell lines, revealing IC50 values below 10 µM for several compounds, indicating strong cytotoxic effects.

Table: Inhibitory Activity of Derivatives

| Compound Derivative | IC50 (µM) |

|---|---|

| (1R,3R)-3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | <10 |

| Rac-(1R,3R)-3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid | <10 |

Case Studies

-

Case Study on Cancer Cell Lines :

- A study evaluated the effects of this compound on A2780 ovarian cancer cells. The results indicated significant cytotoxicity, with treated cells exhibiting increased apoptosis and cell cycle arrest at the G0/G1 phase.

-

PET Imaging Applications :

- Fluorine-18 labeled derivatives of this compound have been utilized in positron emission tomography (PET) imaging for tumor delineation. These derivatives bind to specific receptors, allowing visualization of biological processes in vivo.

Synthesis Methods

The synthesis of this compound involves several steps:

-

Formation of the Cyclobutane Ring :

- This can be achieved using appropriate precursors through cyclization reactions.

-

Fluorination :

- Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Summary of Synthesis Steps

| Step | Description |

|---|---|

| Cyclization | Formation of the cyclobutane ring |

| Fluorination | Introduction of fluorine atoms |

Propriétés

IUPAC Name |

3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFWWHBANNSXPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.